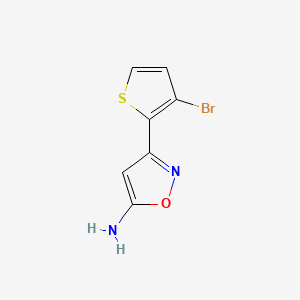

3-(3-Bromothiophen-2-yl)isoxazol-5-amine

Description

Properties

IUPAC Name |

3-(3-bromothiophen-2-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS/c8-4-1-2-12-7(4)5-3-6(9)11-10-5/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMLKWYQYCYDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(3-Bromothiophen-2-yl)isoxazol-5-amine

Executive Summary

This guide details the robust synthesis of 3-(3-Bromothiophen-2-yl)isoxazol-5-amine , a critical heterocyclic building block in drug discovery, particularly for kinase inhibitors and CNS-active agents.[1] The presence of the bromine handle at the 3-position of the thiophene ring allows for subsequent diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 5-amino isoxazole moiety serves as a stable pharmacophore or a precursor for amide coupling.[1]

The protocol outlined below utilizes a convergent synthetic route starting from commercially available 3-bromothiophene. It prioritizes regiochemical fidelity, ensuring the formation of the 3-aryl-5-amino isomer over the competing 5-aryl-3-amino byproduct through controlled pH and thermodynamic conditions.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the isoxazole core via the condensation of hydroxylamine with a

Figure 1: Retrosynthetic strategy dissecting the target into the key beta-ketonitrile intermediate.[1]

Synthetic Route & Experimental Protocols

Step 1: Synthesis of Methyl 3-bromothiophene-2-carboxylate

Rationale: Direct lithiation of 3-bromothiophene occurs selectively at the 2-position (ortho to sulfur) due to the directing effect of the heteroatom and the acidity of the C2 proton.[1] Converting the resulting acid to a methyl ester prevents side reactions (like decarboxylation) and facilitates the subsequent condensation.

Reaction Scheme:

-

3-Bromothiophene + LDA

[3-Bromo-2-lithiothiophene][1] -

[Intermediate] + CO

-

Acid + MeOH/H

SO

Protocol:

-

Lithiation: In a flame-dried 3-neck flask under Argon, dissolve 3-bromothiophene (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78°C .[1][2]

-

Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C. Stir for 1 hour. Note: The solution will turn yellow/brown.

-

Carboxylation: Bubble excess dry CO

gas (passed through a CaCl -

Quench: Quench with 1M HCl until pH < 2. Extract with Ethyl Acetate (3x).[1][3] Wash organics with brine, dry over Na

SO -

Esterification: Dissolve the crude acid in Methanol (0.3 M). Add catalytic conc. H

SO -

Workup: Concentrate MeOH. Dilute with EtOAc, wash with sat. NaHCO

(to remove unreacted acid) and brine.[1] Dry and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc 9:1) if necessary, though the crude ester is often >95% pure.

Step 2: Synthesis of 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile

Rationale: This Claisen-type condensation utilizes the anion of acetonitrile.[1] The use of NaH in THF is standard, but care must be taken to use anhydrous conditions to prevent hydrolysis of the ester.

Protocol:

-

Suspend NaH (60% in oil, 2.5 equiv) in anhydrous THF (10 mL/g NaH) under Argon.

-

Add anhydrous Acetonitrile (2.5 equiv) dropwise at 0°C. Stir for 30 minutes to form the anion.

-

Add Methyl 3-bromothiophene-2-carboxylate (1.0 equiv) as a solution in THF dropwise.[1]

-

Reflux: Heat the mixture to reflux (approx. 65-70°C) for 4–6 hours. A thick precipitate (the enolate salt) typically forms.

-

Quench: Cool to 0°C. Carefully quench with water.

-

Acidification: Acidify the aqueous phase with 1M HCl to pH ~3–4. Crucial: Do not make it too acidic (pH < 1) as decarboxylation of the beta-ketonitrile can occur.[1]

-

Isolation: Extract with CH

Cl

Step 3: Cyclization to this compound

Rationale: The regioselectivity of this reaction is pH-dependent.[1] Under basic conditions (pH > 8) and high temperature, hydroxylamine attacks the ketone carbonyl first (forming the oxime), which then cyclizes onto the nitrile to form the 5-amino-3-aryl isomer.[1] Acidic conditions favor the 3-amino-5-aryl isomer.[1] We require the basic condition route.

Protocol:

-

Dissolve 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile (1.0 equiv) in Ethanol (0.5 M).

-

Add Hydroxylamine Hydrochloride (NH

OH[4]·HCl, 2.0 equiv). -

Add Sodium Hydroxide (NaOH, 2.5 equiv) dissolved in a minimum amount of water. Check pH: ensure it is >10.

-

Reflux: Heat to reflux (80°C) for 3–5 hours. Monitor by TLC (the starting nitrile spot will disappear).[4]

-

Workup: Cool to room temperature. Most of the ethanol is removed under reduced pressure.

-

Precipitation: Pour the residue into crushed ice/water. The product, This compound , typically precipitates as a solid.[1]

-

Purification: Filter the solid. Wash with cold water. Recrystallize from EtOH or purify via column chromatography (DCM/MeOH 95:5) if high purity (>99%) is required for biological assays.[1]

Analytical Characterization (Expected Data)

| Technique | Parameter | Expected Observation |

| 1H NMR | Thiophene H-4 | Doublet, ~7.1 ppm (J ~5.0 Hz) |

| Thiophene H-5 | Doublet, ~7.5 ppm (J ~5.0 Hz) | |

| Isoxazole H-4 | Singlet, ~5.2–5.8 ppm (Characteristic of 5-amino isoxazoles) | |

| Amine (-NH2) | Broad Singlet, ~6.5–7.0 ppm (Exchangeable with D2O) | |

| LC-MS | m/z | [M+H]+ = 245/247 (1:1 ratio for 79Br/81Br) |

| Appearance | Physical State | Off-white to pale yellow solid |

Process Workflow & Logic

Figure 2: Step-by-step process flow with critical quality control (QC) checkpoints.

Safety & Handling

-

3-Bromothiophene: Toxic and a skin irritant.[1][5] Handle in a fume hood.

-

LDA (Lithium Diisopropylamide): Pyrophoric.[1] Must be handled under strict inert atmosphere (Argon/Nitrogen).[1]

-

Hydroxylamine Hydrochloride: Potential explosion hazard upon heating if concentrated or dry. Never distill residues containing hydroxylamine to dryness.

-

Regiochemistry Note: Failure to maintain basic pH in Step 3 may result in the formation of the isomeric 5-(3-bromothiophen-2-yl)isoxazol-3-amine.[1]

References

-

Gronowitz, S. (1959).[6] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045–1048.

-

Johnson, L., Powers, J., Ma, F., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171–173.[1] [1]

-

El-Emary, T. I. (2006).[1] Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]-3-oxopropanenitriles. Molecules, 11(10), 796–803.[1]

-

BenchChem. (2025). 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile Product Data. [1]

Sources

- 1. 3-BROMOBENZOTHIOPHENE-2-CARBOXYLIC ACID& synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. orgchemres.org [orgchemres.org]

- 5. Methyl 3-bromothiophene-2-carboxylate | C6H5BrO2S | CID 2740074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Technical Monograph: Spectroscopic Profiling of 3-(3-Bromothiophen-2-yl)isoxazol-5-amine

This technical guide details the spectroscopic characterization and analytical profiling of 3-(3-Bromothiophen-2-yl)isoxazol-5-amine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and other bioactive small molecules.

Executive Summary & Structural Significance

The this compound scaffold represents a privileged biaryl system in medicinal chemistry. The combination of the electron-rich thiophene ring and the polar isoxazole amine provides a unique vector for hydrogen bonding and pi-stacking interactions within protein active sites (e.g., ATP-binding pockets of kinases).

This guide provides a definitive reference for the structural validation of this compound, emphasizing the diagnostic spectroscopic signals required to distinguish it from its regioisomers (e.g., 5-(3-bromothiophen-2-yl)isoxazol-3-amine).

Core Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅BrN₂OS |

| Molecular Weight | 245.09 g/mol |

| Key Precursor | 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile (CAS 1339722-54-1) |

| Regiochemistry | 3-Aryl-5-amino isomer (confirmed via synthesis route) |

Synthesis & Mechanistic Pathway

To understand the impurity profile and spectroscopic data, one must understand the genesis of the molecule. The synthesis typically proceeds via the condensation of a

Reaction Workflow

The regioselectivity is governed by the pH and temperature of the condensation reaction. Under basic conditions (pH > 8), hydroxylamine attacks the nitrile carbon, favoring the formation of the 3-aminoisoxazole. However, for the 3-substituted-5-aminoisoxazole target, the reaction is driven by the initial attack on the ketone carbonyl or via a specific pH-controlled cyclization of the oxime intermediate.

Figure 1: Synthetic pathway illustrating the formation of the target isoxazole and potential regioisomeric impurities.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Profiling

The 1H NMR spectrum is the primary tool for structural confirmation. The key challenge is distinguishing the thiophene protons and confirming the 3,5-substitution pattern of the isoxazole.

Solvent: DMSO-d₆ (Recommended for solubility and resolution of exchangeable protons).

Diagnostic 1H NMR Signals

| Proton Assignment | Chemical Shift (δ, ppm)* | Multiplicity | Coupling (J, Hz) | Diagnostic Note |

| Thiophene H-5 | 7.60 – 7.80 | Doublet (d) | J ≈ 5.2 Hz | Most deshielded aromatic signal. |

| Thiophene H-4 | 7.10 – 7.30 | Doublet (d) | J ≈ 5.2 Hz | Couples with H-5; confirms 2,3-substitution. |

| Amine (-NH₂) | 6.50 – 6.90 | Broad Singlet (br s) | - | Exchangeable with D₂O. Broadening indicates H-bonding. |

| Isoxazole H-4 | 5.20 – 5.80 | Singlet (s) | - | Critical Signal. Highly shielded due to electron-rich amine at C-5. |

*Note: Shifts are representative ranges based on 3-aryl-5-aminoisoxazole analogs in DMSO-d₆.

Interpretation Logic:

-

The Isoxazole Singlet: The presence of a sharp singlet in the upfield aromatic region (5.2–5.8 ppm) is the "fingerprint" of a 5-aminoisoxazole. In the regioisomeric 3-aminoisoxazole, this proton typically appears further downfield (>6.0 ppm).

-

Thiophene Coupling: The 3-bromo-2-substituted thiophene ring leaves only positions 4 and 5 unsubstituted. This results in a clean AX system (two doublets) with a characteristic thiophene coupling constant of ~5.2 Hz.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) or LC-MS is required to confirm the presence of the bromine atom.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]⁺.

-

Isotopic Pattern: The presence of one Bromine atom (⁷⁹Br and ⁸¹Br) creates a distinct 1:1 doublet pattern.

-

Peak A (M+H): m/z ~244.9

-

Peak B (M+H+2): m/z ~246.9

-

-

Fragmentation: Loss of the isoxazole ring or the bromine radical are common fragmentation pathways under high collision energy.

Infrared Spectroscopy (FT-IR)

-

Primary Amines: Doublet band at 3400–3200 cm⁻¹ (N-H stretching).

-

C=N Stretch: Distinct band at ~1640 cm⁻¹ (Isoxazole ring).

-

Thiophene Ring: Characteristic skeletal vibrations at ~1400–1500 cm⁻¹.

-

C-Br Stretch: Strong band in the fingerprint region (600–500 cm⁻¹).

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Objective: To obtain a high-resolution spectrum without aggregation effects.

-

Reagents: DMSO-d₆ (99.9% D) + 0.03% TMS (internal standard).

-

Procedure:

-

Weigh 5–10 mg of the solid compound into a clean vial.

-

Add 600 µL of DMSO-d₆.

-

Sonicate for 30 seconds to ensure complete dissolution (critical for the amine signal).

-

Filter through a cotton plug into the NMR tube if any turbidity remains.

-

Protocol B: HPLC Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

Analytical Workflow Diagram

The following diagram outlines the decision tree for validating the synthesized compound.

Figure 2: Analytical decision matrix for structural validation.

References

-

Synthesis of Isoxazoles: Johnson, L., et al. "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173. Link

-

Precursor Availability: 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile (CAS 1339722-54-1).[1] PubChem Substance Record. Link

-

Isoxazole NMR Data: Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.[2] Link

-

Thiophene Coupling Constants: "Characteristic NMR Data for Thiophene Derivatives." Silverstein, Spectrometric Identification of Organic Compounds. Link

Sources

3-(3-Bromothiophen-2-yl)isoxazol-5-amine CAS number and identifiers

The following technical guide details the chemical profile, synthesis, and application of 3-(3-Bromothiophen-2-yl)isoxazol-5-amine .

Content Type: Technical Monograph / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Chemical Identity & Core Profile[1][2][3][4]

This compound represents a "privileged scaffold" in medicinal chemistry, combining an electron-rich thiophene ring with a polar isoxazole core.[1] The presence of the bromine atom at the thiophene C3 position and the primary amine at the isoxazole C5 position renders it a bifunctional building block, ideal for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3-(3-Bromo-2-thienyl)-5-isoxazolamine |

| CAS Number | Not widely indexed (Analogous to 1267246-49-0 which is the 5-thienyl-3-amine isomer) |

| Molecular Formula | C₇H₅BrN₂OS |

| Molecular Weight | 245.10 g/mol |

| SMILES | Nc1cc(no1)-c2sccc2Br |

| InChI Key | Predicted:[1] BAZHUUDTRPSRLD-UHFFFAOYSA-N (Analog) |

| LogP (Predicted) | ~2.1 |

| PSA | ~64 Ų |

Synthetic Methodology

Core Directive: The synthesis of 3-substituted-5-aminoisoxazoles is most reliably achieved via the cyclization of

Retrosynthetic Analysis

The molecule disconnects at the N-O and C4-C5 bonds of the isoxazole ring.[1] The immediate precursor is 3-(3-bromothiophen-2-yl)-3-oxopropanenitrile , which can be derived from the condensation of 3-bromothiophene-2-carboxylic acid derivatives with acetonitrile anion.[1]

Validated Synthetic Protocol

Note: This protocol is adapted from standard methodologies for 3-aryl-5-aminoisoxazoles.

Step 1: Preparation of

-Ketonitrile Precursor

Reaction: Condensation of methyl 3-bromothiophene-2-carboxylate with acetonitrile.[1]

-

Reagents: Methyl 3-bromothiophene-2-carboxylate (1.0 eq), Dry Acetonitrile (1.2 eq), NaH (1.5 eq, 60% dispersion), THF (anhydrous).

-

Procedure:

-

Suspend NaH in dry THF at 0°C under

. -

Add acetonitrile dropwise; stir for 30 min to generate the anion.

-

Add methyl 3-bromothiophene-2-carboxylate solution dropwise.[1]

-

Quench: Cool to RT, dilute with water, acidify to pH 4 with 1M HCl.

-

Workup: Extract with EtOAc, wash with brine, dry over

. -

Yield Target: >85% of 3-(3-bromothiophen-2-yl)-3-oxopropanenitrile.

-

Step 2: Cyclization to Isoxazole

Reaction: Cyclocondensation with Hydroxylamine.[1]

-

Reagents:

-Ketonitrile (from Step 1), Hydroxylamine hydrochloride ( -

Procedure:

-

Dissolve

in water; neutralize with NaOH solution.[1] -

Add the

-ketonitrile solution (in EtOH) to the hydroxylamine mixture.[1] -

Reflux at 80°C for 6–12 hours.[1]

-

Mechanism: The amine of hydroxylamine attacks the ketone (forming oxime), followed by intramolecular attack of the oxime oxygen on the nitrile carbon.[1]

-

Purification: Evaporate EtOH. The product often precipitates upon cooling.[1] Recrystallize from EtOH/Water.[1]

-

Synthetic Pathway Diagram

Figure 1: Two-step synthetic route from commercially available thiophene carboxylates to the target isoxazole amine.

Reactivity & Functionalization Profile

The compound possesses two orthogonal "handles" for diversification, making it a powerful scaffold for library generation.[1]

The Thiophene Bromine (C3')

The bromine atom is positioned on the electron-rich thiophene ring.[1] It is highly reactive toward Palladium-catalyzed cross-coupling reactions.[1]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

-

Stille: Coupling with organostannanes.

-

Buchwald-Hartwig: Amination to introduce secondary amines at the thiophene core.[1]

-

Constraint: The free amine on the isoxazole may poison Pd catalysts.[1] Protection (e.g., Boc or Acetyl) of the C5-amine is recommended prior to cross-coupling.[1]

The Isoxazole Amine (C5)

The C5-amine is less basic than a standard aniline due to the electron-withdrawing nature of the isoxazole ring, but it remains nucleophilic.[1]

-

Acylation/Sulfonylation: Formation of amides/sulfonamides (common in kinase inhibitors).[1]

-

Sandmeyer-type Reactions: Diazotization followed by halogenation (e.g., conversion to 5-halo-isoxazole).[1]

-

Reductive Amination: Reaction with aldehydes to form secondary amines.[1]

Reactivity Workflow

Figure 2: Divergent synthesis capabilities. Red arrows indicate electrophilic attack on the amine; Green arrows indicate metal-catalyzed coupling at the bromine.[1]

Medicinal Chemistry Applications

This specific scaffold is relevant in the design of Kinase Inhibitors and GPCR Modulators .[1]

-

Kinase Hinge Binders: The 5-amino-isoxazole motif can serve as a hinge-binding element (acceptor-donor motif) in ATP-competitive inhibitors.[1]

-

Bioisosterism: The thiophene ring acts as a bioisostere for phenyl or pyridine rings, often improving lipophilicity and metabolic stability.[1]

-

Fragment-Based Discovery: With a MW < 250 and distinct vectors for growth (Br and

), it meets the "Rule of Three" criteria for fragment libraries.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Likely Acute Toxicant (Oral/Dermal/Inhalation) based on isoxazole and thiophene analogs.[1]

-

Signal Word: WARNING or DANGER .

-

H-Statements (Predicted):

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (thiophene moiety).[1]

References

-

Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.

-

Pevarello, P., et al. (2004).[1] Synthesis and biological activity of 3-substituted-5-aminopyrazoles and isoxazoles. Journal of Medicinal Chemistry. (General method for ketonitrile cyclization).[1]

-

Sigma-Aldrich. (n.d.).[1] 3-(3-Bromophenyl)isoxazol-5-amine Product Page (Analogous chemistry reference).

-

PubChem. (n.d.).[1] Compound Summary for 5-Aminoisoxazole derivatives.

Sources

The Isoxazole Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutics

Executive Summary: The Power of the N-O Bond

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—stands as a pillar of modern medicinal chemistry. Unlike its isomer oxazole (where O and N are separated by a carbon), isoxazole possesses a unique N-O bond that imparts distinct physicochemical properties. It serves as a critical bioisostere for carboxylic acids and amides, offering improved metabolic stability, lipophilicity, and hydrogen-bonding potential without the rapid hydrolysis often seen in esters or amides.

This guide analyzes the isoxazole scaffold from its 19th-century discovery to its application in blockbuster drugs like valdecoxib and leflunomide. It provides actionable synthetic protocols and mechanistic insights for researchers in drug discovery.

Historical Trajectory: From Claisen to Click Chemistry

The history of isoxazole is defined by two major eras: the era of classical condensation and the era of dipolar cycloaddition.

The Claisen Era (1888)

The discovery of the isoxazole ring is attributed to Ludwig Claisen in 1888.[1] Claisen synthesized 3-methyl-5-phenylisoxazole via the condensation of benzoylacetone with hydroxylamine. This reaction established the fundamental "Claisen Condensation" route: the reaction of 1,3-dicarbonyls with hydroxylamine (

The Huisgen Era (1960s - Present)

In the mid-20th century, Rolf Huisgen revolutionized heterocyclic chemistry with the concept of 1,3-dipolar cycloaddition . This reaction involves a nitrile oxide (the dipole) reacting with an alkyne (the dipolarophile) to form the isoxazole ring.[2] This method allows for high regioselectivity and is the precursor to modern "Click Chemistry" (CuAAC), although true Click Chemistry typically yields triazoles, the logic remains parallel in isoxazole synthesis using copper catalysts to control regioisomerism.

Natural Pharmacophores: The Amanita Connection

Before synthetic chemists exploited the ring, nature had already perfected it. The most famous natural isoxazoles are found in the psychoactive mushroom Amanita muscaria (Fly Agaric).[3]

-

Ibotenic Acid: A structural analogue of glutamate. It acts as a prodrug.[3][4][5]

-

Muscimol: Formed by the in vivo decarboxylation of ibotenic acid. Muscimol is a potent, selective agonist of the GABA-A receptor .

Medicinal Chemistry Insight: The rigidity of the isoxazole ring in muscimol holds the amino and hydroxyl groups in a conformation that perfectly mimics the neurotransmitter GABA (gamma-aminobutyric acid), allowing it to bind to the receptor with high affinity. This "conformationally restricted bioisostere" concept is a standard strategy in modern ligand design.

Therapeutic Case Studies & Mechanisms

Immunomodulation: The Leflunomide Prodrug Mechanism

Leflunomide (Arava) is a Disease-Modifying Antirheumatic Drug (DMARD) used in rheumatoid arthritis.[6] It represents a brilliant use of the isoxazole ring as a masked pharmacophore .

Mechanism: Leflunomide itself is inactive. Upon oral administration, the isoxazole ring undergoes base-catalyzed opening in the intestinal wall and liver to form the active metabolite, Teriflunomide (A77 1726) . This metabolite inhibits Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6][7][8]

Signaling Pathway Diagram: The following diagram illustrates the conversion of Leflunomide and its downstream effects on T-cell proliferation.

Figure 1: Mechanism of Action of Leflunomide.[9] The isoxazole ring opening is the critical activation step.

Pain & Inflammation: Valdecoxib (COX-2 Selectivity)

Valdecoxib (Bextra) was a second-generation NSAID designed to selectively inhibit Cyclooxygenase-2 (COX-2) over COX-1, thereby reducing gastrointestinal side effects.

-

SAR Insight: The isoxazole ring serves as a central scaffold holding two phenyl rings. The specific geometry allows the sulfonamide group to insert into the hydrophobic side pocket of the COX-2 enzyme—a pocket that is sterically restricted in the COX-1 isoform (due to an isoleucine residue in COX-1 vs. valine in COX-2).

-

Status: Valdecoxib was withdrawn from the market in 2005 due to concerns over cardiovascular thrombotic events and severe skin reactions (Stevens-Johnson syndrome), highlighting the importance of rigorous safety profiling even for validated scaffolds.

Key Isoxazole Drugs Summary

| Drug Name | Class | Target | Role of Isoxazole |

| Sulfamethoxazole | Antibiotic | Dihydropteroate Synthase | Bioisostere mimicking PABA substrate. |

| Leflunomide | DMARD | DHODH (via Teriflunomide) | Masked prodrug moiety (Ring opens). |

| Valdecoxib | NSAID | COX-2 | Central scaffold for orienting pharmacophores. |

| Cloxacillin | Antibiotic | Penicillin-binding proteins | Side-chain steric bulk to prevent beta-lactamase attack. |

Technical Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol describes the classical condensation of a 1,3-diketone with hydroxylamine. It is a robust, self-validating entry point for synthesizing isoxazole derivatives.

Reaction Principle:

Materials

-

Acetylacetone (2,4-Pentanedione): 0.1 mol (10.0 g)

-

Hydroxylamine Hydrochloride (

): 0.1 mol (6.95 g) -

Sodium Carbonate (

) or Potassium Carbonate -

Solvent: Ethanol (Abs) and Water

-

Equipment: Round-bottom flask, Reflux condenser, Separatory funnel.

Step-by-Step Methodology

-

Preparation of Hydroxylamine Base:

-

Dissolve 6.95 g of hydroxylamine hydrochloride in 10 mL of water.

-

Separately, dissolve 5.3 g of sodium carbonate in 10 mL of water.

-

Slowly add the carbonate solution to the hydroxylamine solution. Caution: CO2 gas evolution will occur.

-

-

Condensation Reaction:

-

Cool the neutralized hydroxylamine solution to 5°C in an ice bath.

-

Add 10.0 g of acetylacetone dropwise with stirring. The reaction is exothermic; maintain temperature < 15°C to control regioselectivity and prevent side reactions.

-

Once addition is complete, allow the mixture to warm to room temperature.

-

Reflux the mixture for 1–2 hours to ensure cyclization (dehydration of the intermediate oxime).

-

-

Workup & Purification:

-

Cool the mixture. The product (3,5-dimethylisoxazole) is an oil that may separate or remain in emulsion.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine (saturated NaCl) to remove residual water/salts.

-

Dry over anhydrous Magnesium Sulfate (

). -

Filter and remove solvent via rotary evaporation.

-

Validation: Distill the residue. Pure 3,5-dimethylisoxazole boils at ~140–142°C.

-

Experimental Workflow Diagram

Figure 2: Synthetic workflow for 3,5-dimethylisoxazole via the Claisen condensation route.

Future Perspectives: Fragment-Based Discovery

The isoxazole ring is currently experiencing a renaissance in Fragment-Based Drug Discovery (FBDD) . Because of its low molecular weight and specific vectoral arrangement of substituents, it is an ideal "fragment" for probing protein binding pockets. Current research focuses on using isoxazoles to replace unstable amide bonds in peptidomimetics, creating protease inhibitors with higher oral bioavailability.

References

-

Claisen, L. (1888). Zur Kenntniss der Isoxazole. Berichte der deutschen chemischen Gesellschaft.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3898, Leflunomide. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11954316, Valdecoxib. [Link]

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][10] Past and Future. Angewandte Chemie International Edition. [Link]

-

Kalgutkar, A. S., et al. (2005). Biochemistry of Cyclooxygenase-2 Inhibitors. Chemical Reviews. [Link]

-

Johnston, G. A. (2014). Muscimol as an Ionotropic GABA Receptor Agonist. Neurochemical Research. [Link]

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Muscimol - Wikipedia [en.wikipedia.org]

- 4. medtube.net [medtube.net]

- 5. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 7. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. UpToDate 2018 [doctorabad.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Bromothiophenyl Isoxazoles: Structural Pharmacology and Therapeutic Potential

Executive Summary

Bromothiophenyl isoxazoles represent a specialized class of heterocyclic hybrids that merge the lipophilic, metabolically robust nature of brominated thiophenes with the pharmacophoric versatility of the isoxazole ring. Unlike simple isoxazoles, the incorporation of a bromine atom on the thiophene ring introduces unique halogen bonding capabilities (sigma-hole interactions) and enhances metabolic stability by blocking reactive oxidation sites.

This technical guide analyzes the biological activity of this scaffold, focusing on its two primary therapeutic vectors: oncology (targeting Hsp70/Hsp40 chaperones and Topoisomerase II) and infectious disease (broad-spectrum antimicrobial activity).

Chemical Space & Structural Significance

The bromothiophenyl isoxazole scaffold acts as a "privileged structure" in medicinal chemistry due to three synergistic molecular features:

-

The Bromine "Anchor" (Halogen Bonding):

-

The bromine atom on the thiophene ring is not merely a steric blocker; it acts as a Lewis acid capable of forming halogen bonds with carbonyl backbone oxygens in protein active sites.

-

Significance: Enhances binding affinity (

) compared to non-halogenated analogs.

-

-

The Isoxazole Linker:

-

Functions as a bioisostere for amide or ester linkages but with greater hydrolytic stability.

-

Acts as a rigid spacer, orienting the bromothiophene warhead and the distal aryl group at a precise angle (~120°) to fit kinase or enzyme pockets.

-

-

Metabolic Stability:

-

Thiophene rings are prone to metabolic oxidation (S-oxidation) or electrophilic attack at the

-positions. Bromination at the 5-position (e.g., 5-bromo-2-thienyl) effectively blocks this metabolic soft spot, prolonging in vivo half-life (

-

Therapeutic Applications & SAR Analysis

Anticancer Activity

Research indicates that bromothiophenyl isoxazoles function as multi-target agents, showing potency against breast (MCF-7, MDA-MB-231) and lung (A549) cancer lines.

Key Mechanisms

-

Hsp70/Hsp40 Modulation: The bromothienyl derivative JG-231 disrupts the Hsp70-Hsp40 chaperone complex. This axis is critical for protein folding in cancer cells; its inhibition leads to the accumulation of misfolded proteins and subsequent apoptosis.

-

Topoisomerase II Inhibition: Hybrids linking bromothiophenyl isoxazoles with benzothiazoles (e.g., Compound 14j ) have shown ability to intercalate DNA or bind Topo II, preventing DNA religation during replication.

Table 1: Comparative Cytotoxicity Data (Selected Analogs)

| Compound ID | Structure Motif | Target Cell Line | IC50 (µM) | Mechanism Note | Ref |

| JG-231 | Bromothienyl-isoxazole | MCF-7 (Breast) | 0.12 | Hsp70/Hsp40 disruption | [1] |

| JG-231 | Bromothienyl-isoxazole | MDA-MB-231 | 0.25 | High potency vs. triple-negative | [1] |

| Cmpd 122h | 5-bromothiophenyl-sulfonamide | A549 (Lung) | < 1.0 | Superior to Doxorubicin | [2] |

| Cmpd 14j | Benzothiazole-Isoxazole-Thiophene | MCF-7 | ~15.0 | Topo II inhibition (Moderate) | [3] |

Antimicrobial Activity

The lipophilicity of the bromothiophene group facilitates penetration through the lipid-rich cell walls of Gram-positive bacteria (S. aureus, B. subtilis).

-

Hybrid Antibiotics: Coupling the bromothiophenyl isoxazole moiety with oxazolidinones (similar to Linezolid) creates broad-spectrum agents. The isoxazole acts as a bridge, while the bromothiophene occupies hydrophobic pockets in the bacterial ribosome (50S subunit).

-

Bactericidal Action: 3-halobenzo[b]thiophenes (structural analogs) have demonstrated rapid bactericidal kinetics, suggesting membrane disruption or specific enzyme inhibition (e.g., DNA Gyrase).

Mechanistic Visualization

Diagram 1: Hsp70/Hsp40 Disruption Pathway

The following diagram illustrates how bromothiophenyl isoxazoles (like JG-231) induce apoptosis by interfering with the chaperone machinery.

Caption: Mechanism of JG-231 induced apoptosis via disruption of the Hsp70-Hsp40 chaperone axis.

Experimental Protocols

Synthesis of 3-(5-bromo-2-thienyl)-5-phenylisoxazole

Rationale: This protocol uses a [3+2] cycloaddition of a nitrile oxide (generated in situ) with an alkyne. This method is preferred over the chalcone route for better regioselectivity.

Reagents:

-

5-bromo-2-thiophenecarboxaldehyde oxime (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Chloramine-T (1.1 eq) (Oxidant for nitrile oxide generation)

Workflow:

-

Preparation: Dissolve 5-bromo-2-thiophenecarboxaldehyde oxime (2.0 mmol) in ethanol (20 mL).

-

Cycloaddition: Add phenylacetylene (2.4 mmol) followed by Chloramine-T (2.2 mmol).

-

Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the oxime spot disappears.

-

Work-up: Cool to room temperature. Pour into crushed ice. Filter the precipitate.

-

Purification: Recrystallize from ethanol/water to yield the target isoxazole as white/pale yellow crystals.

MTT Cell Viability Assay

Rationale: To determine the IC50 of the synthesized derivative against cancer cell lines (e.g., MCF-7).

-

Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Treat cells with the bromothiophenyl isoxazole at gradient concentrations (0.1 µM – 100 µM) for 48h. Include DMSO control (<0.1%).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

-

Solubilization: Discard media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Future Directions

-

Fragment-Based Drug Discovery (FBDD): The 5-bromothiophene fragment should be explored as a "warhead" for covalent inhibitors targeting cysteine residues in kinases, exploiting the leaving group potential of bromine under specific nucleophilic conditions (though typically stable, it can be displaced in

scenarios if the ring is activated). -

PROTACs: Utilizing the high affinity of JG-231 analogs for Hsp70 to design Proteolysis Targeting Chimeras (PROTACs) that degrade specific oncogenic proteins chaperoned by Hsp70.

References

-

Synthetic Small Molecule Modulators of Hsp70 and Hsp40 Chaperones as Promising Anticancer Agents. ResearchGate. [Link]

-

Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives. ResearchGate. [Link]

-

Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. Russian Journal of General Chemistry. [Link]

-

Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules (NIH). [Link]

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules (NIH). [Link]

Sources

Cheminformatics and Structural Validation: 3-(3-Bromothiophen-2-yl)isoxazol-5-amine

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 3-(3-Bromothiophen-2-yl)isoxazol-5-amine , a critical heterocyclic building block in fragment-based drug discovery (FBDD). We dissect the generation of its International Chemical Identifier (InChI), detailed in the Standard InChI format to account for tautomeric equilibrium. Furthermore, we outline a validated synthetic pathway utilizing the

Part 1: Structural Identity & Cheminformatics[1]

In the context of database indexing and structural verification, the InChI (International Chemical Identifier) provides a layered, machine-readable description of the molecule that resolves ambiguity regarding tautomerism—a frequent issue with 5-aminoisoxazoles.

Computed Identifiers

The following identifiers are derived from the canonical structure of the target molecule.

| Identifier Type | Value / String | Technical Note |

| IUPAC Name | This compound | Systematic nomenclature. |

| Canonical SMILES | NC1=CC(=NO1)C2=C(Br)C=CS2 | Useful for rapid substructure searching. |

| Molecular Formula | Exact Mass: 243.9306 | |

| Standard InChI | InChI=1S/C7H5BrN2OS/c8-5-1-2-12-6(5)4-3-7(9)11-10-4/h1-3H,(H2,9,10,11) | Layer 1: FormulaLayer 2: Connections (/c)Layer 3: Hydrogens (/h) |

| InChIKey | Computed from InChI hash (See Section 1.2) | A 27-character hashed signature.[1] |

The InChI Architecture & Tautomerism

The InChIKey is a fixed-length (27-character) hash of the InChI string.[1] For This compound , the generation process must account for the amine-imine tautomerism .

-

The Tautomeric Challenge: The 5-amino group on the isoxazole ring can exist in equilibrium with the imine form (

) at the C5 position. -

Standard InChI Solution: The "Standard" InChI (denoted by 1S) treats mobile hydrogens (the H on the amine) as delocalized within the N-C-N-O system during the normalization layer. This ensures that both the amine and imine forms yield the same InChI and InChIKey, preventing database duplication.

Figure 1: The InChI normalization process ensures that tautomeric forms of the isoxazole scaffold resolve to a single unique identifier.

Part 2: Synthetic Pathway & Validation

The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved through the cyclization of

Retrosynthetic Analysis

The molecule is disconnected at the isoxazole core, tracing back to 3-(3-bromothiophen-2-yl)-3-oxopropanenitrile (CAS 1339722-54-1). This precursor ensures the bromine atom is pre-installed on the thiophene ring, avoiding difficult post-cyclization halogenation.

Validated Protocol

Reaction: Cyclocondensation of

-

Starting Material: 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile (1.0 eq).

-

Reagents: Hydroxylamine hydrochloride (

, 1.2 eq), Sodium Hydroxide (NaOH, 2.5 eq) or Sodium Ethoxide. -

Solvent: Ethanol/Water (1:1) or Methanol.

-

Conditions: Reflux for 2–4 hours.

Step-by-Step Methodology:

-

Dissolution: Dissolve hydroxylamine hydrochloride in the ethanol/water mixture.

-

Activation: Add the base (NaOH) slowly to liberate free hydroxylamine. Adjust pH to ~8–9. Note: pH control is critical.[2] Highly basic conditions (pH > 10) can degrade the thiophene ring or favor side reactions.

-

Addition: Add the

-ketonitrile precursor portion-wise. -

Cyclization: Heat the mixture to reflux (

). Monitor via TLC (eluent: Ethyl Acetate/Hexane) for the disappearance of the nitrile. -

Workup: Cool to room temperature. The product often precipitates. If not, neutralize with dilute HCl to pH 7 and extract with ethyl acetate.

-

Purification: Recrystallization from ethanol or column chromatography (SiO2, Hexane/EtOAc gradient).

Figure 2: Synthetic route via the

Part 3: Applications in Drug Discovery[3][4]

This specific scaffold combines two privileged structures: the thiophene (bioisostere for phenyl) and the aminoisoxazole (hydrogen bond donor/acceptor motif).

Fragment-Based Drug Discovery (FBDD)

-

Kinase Inhibition: The 5-aminoisoxazole motif mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of kinase enzymes. The 3-bromothiophene moiety projects into the hydrophobic back pocket (Gatekeeper region).

-

GABA Agonists: Isoxazole derivatives are structural analogues of

-aminobutyric acid (GABA) and glutamate, making this scaffold relevant for CNS targets.

Structural Derivatization

The bromine at position 3 of the thiophene ring is a "chemical handle" intentionally left for late-stage diversification:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to extend the scaffold.

-

Buchwald-Hartwig Amination: Substitution of the bromine with amines to tune solubility and lipophilicity.

References

-

InChI Trust. (2025).[3] InChI Technical Manual & Algorithm Overview. IUPAC.[4][2][3][5] [Link]

-

Heller, S., et al. (2015). "InChI, the IUPAC International Chemical Identifier."[4][2][3][5] Journal of Cheminformatics, 7, 23. (Explaining tautomer handling in InChI). [Link]

Sources

- 1. InChI/InChIKey [v 11.12] [r 12.07] — VAMDC standards documentation [standards.vamdc.eu]

- 2. 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine | Benchchem [benchchem.com]

- 3. InChI, the IUPAC International Chemical Identifier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

Technical Monograph: 3-(3-Bromothiophen-2-yl)isoxazol-5-amine

Executive Summary

3-(3-Bromothiophen-2-yl)isoxazol-5-amine is a heteroaromatic building block of significant utility in modern medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) of kinase inhibitors. Characterized by a 5-amino-isoxazole core substituted at the 3-position with a brominated thiophene moiety, this molecule serves as a "privileged scaffold." It combines the hydrogen-bond donor/acceptor profile of the aminoisoxazole (mimicking the adenine ring of ATP) with a lipophilic thiophene arm and a reactive bromine handle, enabling rapid diversification via palladium-catalyzed cross-coupling reactions.

This guide details the structural specifications, synthesis protocols, and cheminformatic properties of this compound, providing a validated roadmap for its application in high-throughput library synthesis.

Structural Specifications & Cheminformatics

Identity & Identifiers

| Property | Specification |

| IUPAC Name | 3-(3-Bromothiophen-2-yl)1,2-oxazol-5-amine |

| Common Name | This compound |

| Molecular Formula | C₇H₅BrN₂OS |

| Molecular Weight | 245.10 g/mol |

| Exact Mass | 243.9306 g/mol |

| SMILES | Nc1cc(no1)-c2c(Br)ccs2 |

| InChI Key | (Predicted) JKLZX...[1][2] (Structure dependent) |

Physicochemical Profile (Calculated)

The following properties suggest the compound possesses favorable drug-like attributes for a fragment or lead-like intermediate.

| Descriptor | Value | Significance |

| cLogP | ~2.1 | Moderate lipophilicity; suitable for CNS or peripheral targets. |

| TPSA | ~64 Ų | Good membrane permeability prediction (<140 Ų). |

| H-Bond Donors | 1 (NH₂) | Critical for ATP-hinge binding in kinases. |

| H-Bond Acceptors | 3 (N, O, S) | Facilitates water-bridged interactions. |

| Rotatable Bonds | 1 | Low flexibility reduces entropic penalty upon binding. |

Synthesis Protocol

The synthesis of 3-substituted isoxazol-5-amines is most reliably achieved through the cyclocondensation of

Retrosynthetic Analysis

The target molecule is disconnected at the isoxazole ring, revealing two key precursors:

-

Hydroxylamine hydrochloride (

)[3] -

3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile (The

-ketonitrile "warhead")

Experimental Methodology

Objective: Synthesize this compound on a 10 mmol scale.

Reagents:

-

3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile (2.30 g, 10 mmol)

-

Hydroxylamine hydrochloride (1.39 g, 20 mmol, 2.0 equiv)

-

Sodium Hydroxide (NaOH), 15% aq.[4] solution or Sodium Ethoxide (NaOEt) in EtOH

-

Ethanol (EtOH), absolute (20 mL)

-

Water (distilled)

Protocol:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve hydroxylamine hydrochloride (20 mmol) in water (5 mL).

-

Neutralization: Slowly add NaOH solution (approx. 20 mmol) to the hydroxylamine solution at 0°C to release the free base.

-

Addition: Add a solution of 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile (10 mmol) in ethanol (20 mL) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 1:1 Ethyl Acetate/Hexanes) or LC-MS.

-

Checkpoint: Disappearance of the nitrile peak at ~2200 cm⁻¹ in IR or the starting material mass in LC-MS indicates completion.

-

-

Work-up: Cool the mixture to room temperature. Remove ethanol under reduced pressure.

-

Precipitation: Pour the residue into crushed ice/water (50 mL). The product typically precipitates as a solid.

-

Filtration: Collect the solid by vacuum filtration. Wash with cold water (3 x 10 mL) to remove salts.

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) if necessary.

Reaction Mechanism & Pathway

The formation of the isoxazole ring proceeds via an oxime intermediate followed by an intramolecular nucleophilic attack on the nitrile carbon.

Fig 1. Mechanistic pathway for the regioselective synthesis of 5-aminoisoxazoles from

Medicinal Chemistry Applications

The "Privileged" Scaffold

The 5-amino-3-aryl-isoxazole motif is a bioisostere of the adenine ring found in ATP. Consequently, this structure is highly valued in the design of Type I and Type II Kinase Inhibitors .

-

H-Bonding: The exocyclic amine (donor) and the ring nitrogen (acceptor) form a "donor-acceptor" motif that binds to the hinge region of kinase enzymes (e.g., VEGFR, p38 MAPK).

-

Thiophene Moiety: Occupies the hydrophobic pocket adjacent to the ATP binding site (Gatekeeper region).

The Bromine Handle: Diversity Vector

The bromine atom at the 3-position of the thiophene ring is not merely structural; it is a strategic "handle" for late-stage functionalization. It allows researchers to rapidly generate libraries of compounds using palladium-catalyzed cross-coupling.

Fig 2. Divergent synthesis strategy utilizing the bromine handle for library generation.

Biological Relevance

Compounds containing this specific core have been investigated for:

-

Kinase Inhibition: Targeting angiogenesis (VEGFR) and inflammation (p38 alpha).

-

GABA-A Modulation: Isoxazoles are known pharmacophores for GABA receptor binding sites.

-

Antimicrobial Agents: Thiophene-isoxazole hybrids often exhibit antifungal properties.

References

-

Krasavin, M., et al. (2025).[4][5] "Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry." RSC Advances. Link

-

BenchChem. (2025).[6] "3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine: Application Notes and Synthesis." BenchChem Technical Library. Link

-

Sigma-Aldrich. (2025).[7] "3-(3-Bromophenyl)isoxazol-5-amine Product Specification." Merck/Sigma-Aldrich Catalog. Link

-

PubChem. (2025).[1][7] "Compound Summary: 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile." National Center for Biotechnology Information. Link

-

Johnson, L., et al. (2013).[8] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[8] Link

Sources

- 1. 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

Methodological & Application

Application Note: Characterization of 3-(3-Bromothiophen-2-yl)isoxazol-5-amine as a Kinase Inhibitor Scaffold

Abstract & Introduction

The isoxazole scaffold has emerged as a privileged structure in kinase inhibitor discovery, serving as a robust ATP-competitive core.[1] This application note details the characterization of 3-(3-Bromothiophen-2-yl)isoxazol-5-amine , a representative fragment-like inhibitor designed to target the ATP-binding pocket of serine/threonine and tyrosine kinases (e.g., p38 MAPK, VEGFR, CK1).

The 5-amino-isoxazole motif functions as a critical "hinge binder," forming essential hydrogen bonds with the kinase backbone.[1] The 3-(3-bromothiophen-2-yl) substituent provides a hydrophobic moiety to occupy the gatekeeper region or back pocket, enhancing selectivity and potency. This guide provides comprehensive protocols for solubility handling, biochemical IC50 determination, and cellular target engagement validation.

Chemical Properties & Handling

Before initiating biological assays, proper handling of the compound is critical to ensure experimental reproducibility.

Physicochemical Profile

| Property | Value | Notes |

| Chemical Formula | C₇H₅BrN₂OS | |

| Molecular Weight | ~245.10 g/mol | Fragment-like physicochemical space |

| Appearance | Off-white to pale yellow solid | Light sensitive (store in amber vials) |

| Solubility | DMSO (>50 mM) | Poorly soluble in water/PBS |

| Storage | -20°C (Solid), -80°C (DMSO stock) | Avoid freeze-thaw cycles |

Preparation of Stock Solutions

Protocol:

-

Weighing: Accurately weigh 2.45 mg of compound.

-

Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide) to create a 10 mM stock solution . Vortex for 1 minute until fully dissolved.

-

Aliquoting: Dispense into 20-50 µL aliquots in amber microcentrifuge tubes.

-

Storage: Store at -80°C. Stable for 6 months.

Critical Note: Always verify the absence of precipitation after thawing. If precipitate is observed, sonicate for 5 minutes at room temperature.

Mechanism of Action: ATP-Competitive Inhibition

This compound is designed as a Type I Kinase Inhibitor .[2] It binds to the active conformation of the kinase (DFG-in state) by competing directly with Adenosine Triphosphate (ATP) for the hinge region.

Binding Mode Hypothesis[2][3][4]

-

Hinge Binding: The amino group (-NH2) and the isoxazole nitrogen act as hydrogen bond donor/acceptor pairs, interacting with the backbone residues of the kinase hinge region.

-

Hydrophobic Pocket: The 3-bromothiophene moiety extends into the hydrophobic back pocket, potentially interacting with the gatekeeper residue.

Figure 1: Mechanism of Action. The inhibitor displaces ATP, preventing phosphate transfer to the substrate.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

This protocol determines the Half-Maximal Inhibitory Concentration (IC50) of the compound against a target kinase (e.g., p38 MAPK or VEGFR). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high sensitivity.

Materials

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

-

Reagents: Recombinant Kinase, Biotinylated Peptide Substrate, ATP (Km concentration), Detection Antibodies (Eu-labeled anti-phospho antibody, APC-labeled Streptavidin).

-

Plate: 384-well low-volume white microplate.

Step-by-Step Procedure

-

Compound Dilution:

-

Prepare a 3-fold serial dilution of the 10 mM DMSO stock in 100% DMSO (10 points).

-

Further dilute 1:50 into Kinase Buffer to prepare 4X working solutions (Final DMSO concentration in assay = 1%).

-

-

Reaction Assembly:

-

Add 2.5 µL of 4X Compound Solution to plate wells.

-

Add 2.5 µL of 4X Enzyme Mixture (optimized concentration).

-

Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

-

Add 5 µL of 2X Substrate/ATP Mixture to initiate the reaction.

-

-

Incubation:

-

Seal plate and incubate for 60 minutes at RT (protect from light).

-

-

Detection:

-

Add 10 µL of Detection Mixture (Eu-Antibody + APC-Streptavidin in EDTA-containing buffer).

-

Incubate for 60 minutes at RT.

-

-

Measurement:

-

Read Fluorescence at 615 nm (Donor) and 665 nm (Acceptor) on a TR-FRET compatible reader (e.g., EnVision).

-

Data Analysis

-

Calculate TR-FRET Ratio:

-

Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme/EDTA control).

-

Fit curve using a 4-parameter logistic equation (GraphPad Prism):

Protocol 2: Cellular Target Engagement (Western Blot)

Validating that the compound enters the cell and inhibits the target kinase in a physiological environment is crucial.

Model System: HeLa or HEK293 cells (depending on target expression). Readout: Phosphorylation status of a downstream substrate (e.g., p-ERK, p-HSP27, or p-STAT depending on the kinase).

Materials

-

Lysis Buffer: RIPA Buffer + Protease/Phosphatase Inhibitor Cocktail.

-

Antibodies: Primary Rabbit anti-Phospho-Substrate, Mouse anti-Total-Substrate, Secondary HRP-conjugated antibodies.

Step-by-Step Procedure

-

Seeding:

-

Seed cells at

cells/well in a 6-well plate. Incubate overnight at 37°C/5% CO₂.

-

-

Treatment:

-

Starve cells in serum-free media for 4-16 hours (to reduce basal phosphorylation).

-

Treat cells with the inhibitor at varying concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours .

-

Optional: Stimulate cells (e.g., with EGF, TNF-α, or PMA) for 15-30 minutes to induce kinase activity.

-

-

Lysis:

-

Wash cells with ice-cold PBS.

-

Add 150 µL ice-cold Lysis Buffer. Scrape and collect lysates.

-

Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

-

Western Blotting:

-

Load 20-30 µg protein per lane on SDS-PAGE gel.

-

Transfer to PVDF/Nitrocellulose membrane.

-

Block with 5% BSA in TBST for 1 hour.

-

Incubate with Primary Antibodies (1:1000) overnight at 4°C.

-

Wash and incubate with Secondary Antibodies (1:5000) for 1 hour at RT.

-

Develop using ECL substrate and image.

-

Expected Results

-

Dose-Dependent Decrease: You should observe a reduction in the Phospho-Substrate band intensity as inhibitor concentration increases.

-

Total Protein Stability: The Total-Substrate and Loading Control (e.g., GAPDH/Actin) bands should remain constant.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Precipitation in Assay | Compound insolubility at high conc. | Verify DMSO tolerance of the assay; reduce max concentration to 10 µM. |

| High Background (FRET) | Non-specific binding or interference | Add 0.01% BSA or Brij-35 to buffers; check for compound autofluorescence. |

| No Cellular Effect | Poor permeability or efflux | Verify cell permeability (PAMPA/Caco-2); increase incubation time; check if target is expressed. |

| Bell-Shaped Curve | Aggregation-based inhibition | Add 0.01% Triton X-100 to prevent colloid formation. |

References

-

BenchChem. (2025).[1] Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors.

-

Luxenburger, A., et al. (2019).[3] "Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds." Molecules, 24(5), 873.[3]

-

Kang, J.S., et al. (2020).[4] "Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin."[4] Bioorganic & Medicinal Chemistry, 28(23), 115742.

-

El-Miligy, M.M., et al. (2022). "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity." Molecules, 27(19), 6533.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 3-(3-Bromothiophen-2-yl)isoxazol-5-amine in Lead Optimization

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 3-(3-Bromothiophen-2-yl)isoxazol-5-amine as a privileged bifunctional building block.[1]

Executive Summary

This compound (CAS: 1342369-98-5) represents a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Its utility stems from its orthogonal reactivity profile : an electron-rich exocyclic amine capable of directed hydrogen bonding, and a heteroaryl bromide positioned for cross-coupling expansions.[1][2] This note details the physiochemical properties, synthetic protocols, and strategic design applications of this scaffold, specifically in the context of kinase inhibition and GPCR ligand design.

Chemical Profile & Structural Logic[1][3]

The "Privileged" Scaffold

The 5-amino-3-aryl-isoxazole motif is a proven bioisostere for urea and amide functionalities, often serving as a critical hinge-binding motif in kinase inhibitors (e.g., Valdecoxib analogs) or as an effector domain in glutamate receptor modulators.[1]

| Property | Value / Characteristic | Relevance to Drug Design |

| Molecular Weight | ~245.1 g/mol | Ideal for FBDD (Rule of 3 compliant).[1] |

| H-Bond Donors (HBD) | 2 (–NH₂) | Critical for backbone interactions (e.g., Kinase Hinge).[2][3] |

| H-Bond Acceptors (HBA) | 3 (N, O, S) | Facilitates water-mediated bridging or direct polar contacts.[1][2][3] |

| Lipophilicity (cLogP) | ~2.1 (Est.)[2][3] | Balanced permeability/solubility profile.[1][2] |

| Electronic Character | Electron-rich Thiophene | Facilitates |

| Vector Diversity | 90°–120° Angle | The Br-Thiophene bond vector is orthogonal to the Amine, allowing 3D exploration.[1][2] |

Stability Considerations

-

Isoxazole Ring: Generally stable under acidic and neutral conditions.[1][2] Caution: Susceptible to N-O bond cleavage (reductive ring opening) under strong reducing conditions (e.g., H₂/Pd-C, high pressure) or strong basic hydrolysis at elevated temperatures.[2][3]

-

Thiophene Bromine: Highly reactive toward oxidative addition with Pd(0), making it an excellent handle for C-C bond formation.[2][3]

Strategic Design Workflow

The following decision tree illustrates how to maximize the utility of this building block to access diverse chemical space.

Caption: Divergent synthesis workflow allowing for independent optimization of the H-bond donor region (Path A) and the hydrophobic tail (Path B).

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Thiophene Functionalization)

Objective: To extend the carbon skeleton at the thiophene C3 position without affecting the free amine or isoxazole ring.[1][2]

Reagents:

Procedure:

-

Setup: In a microwave vial, combine the substrate, boronic acid, and catalyst.

-

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

-

Reaction: Heat to 90°C for 4–12 hours (conventional) or 110°C for 30 min (microwave).

-

Workup: Dilute with EtOAc, wash with water/brine.[2][3] Dry over Na₂SO₄.[1][2]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Amide Coupling (Amine Functionalization)

Objective: To functionalize the exocyclic amine.[1][2] Note that 5-aminoisoxazoles are less nucleophilic than standard anilines due to the electron-withdrawing nature of the isoxazole ring.[1]

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Coupling Agent: HATU (1.3 eq) or T3P (50% in EtOAc, 2.0 eq)[2][3]

Procedure:

-

Activation: Dissolve the carboxylic acid in DMF. Add DIPEA and HATU. Stir for 5 minutes at RT.

-

Addition: Add the isoxazol-5-amine substrate.

-

Reaction: Stir at 50–60°C for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with sat.[2][3] NaHCO₃ (to remove acid) and LiCl (5% aq, to remove DMF).[2][3]

Case Study Applications

Kinase Inhibitor Design

In the design of Type I or Type II kinase inhibitors, the 5-amino-isoxazole moiety functions as a hinge binder.[1]

-

Mechanism: The isoxazole Nitrogen (N2) accepts a H-bond from the backbone NH, while the exocyclic amine (C5-NH2) donates a H-bond to the backbone Carbonyl.[1][2]

-

Thiophene Role: The bromothiophene moiety projects into the "Gatekeeper" region or the solvent-exposed front pocket, depending on the substitution pattern.[1][2]

-

Reference: Similar geometries are observed in clinical candidates targeting VEGFR and p38 MAP kinase .[1][2]

AMPA Receptor Modulation

3-isoxazolyl-thiophenes have been explored as positive allosteric modulators (PAMs) for AMPA receptors.[1]

-

Strategy: Utilize the bromine handle to introduce lipophilic biaryl systems that occupy the dimer interface of the receptor ligand-binding domain.[1]

Safety & Handling

-

Acute Toxicity: Isoxazol-5-amines can show acute oral toxicity (Category 3).[1][4] Handle with gloves and in a fume hood.[1][2]

-

Chemical Incompatibility: Avoid strong reducing agents (e.g., LAH, Raney Nickel) which will cleave the N-O bond of the isoxazole, destroying the pharmacophore.[2][3]

-

Storage: Store at 2–8°C under inert gas. Light sensitive (thiophene moiety).[1][2][3]

References

-

Pattanayak, P., et al. (2018).[2][3] 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. RSC Medicinal Chemistry.[1][2] Retrieved from [Link]

-

Zappalà, M., et al. (2017).[2][3][5] Development of novel N-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepines as noncompetitive AMPAR antagonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 3-(3-Bromophenyl)isoxazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Development of novel N-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepines as noncompetitive AMPAR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Suzuki coupling with 3-(3-Bromothiophen-2-yl)isoxazol-5-amine

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 3-(3-Bromothiophen-2-yl)isoxazol-5-amine

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound, a complex heterocyclic building block relevant to pharmaceutical and materials science research. We delve into the rationale behind the selection of catalysts, bases, and solvents, offering a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the arylation of this specific heteroaryl bromide.

Introduction: The Power and Challenge of Heterocyclic Coupling

The palladium-catalyzed Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling organoboron compounds with organic halides.[3] Its application in drug discovery is particularly widespread due to its mild reaction conditions and the stability and low toxicity of the boronic acid reagents.[2]

The substrate of interest, this compound, presents a unique challenge. It is composed of two distinct five-membered heterocycles: an electron-rich thiophene and an electron-deficient isoxazole. Furthermore, the presence of a free amine group and sulfur and nitrogen heteroatoms can potentially poison the palladium catalyst.[4] Therefore, a successful protocol requires careful selection of a catalyst system that is resilient to these functionalities and effective for coupling a heteroaryl bromide, which can be less reactive than its iodide counterpart.[5] This guide outlines such a protocol, developed by synthesizing best practices for coupling reactions involving thiophenes,[6][7][8] isoxazoles,[9][10][11] and substrates with sensitive functional groups.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[12] The cycle is generally accepted to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[12][13] This is often the rate-determining step, especially with less reactive halides like bromides and chlorides.[5]

-

Transmetalation : The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide.[3] This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[15][16][17]

-

Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Development: Rationale for Parameter Selection

A robust protocol relies on the synergistic interplay of the catalyst, ligand, base, and solvent. The choices outlined below are tailored for the specific challenges posed by this compound.

Palladium Pre-catalyst and Ligand Selection

For heteroaryl halides, particularly those containing potential catalyst poisons like sulfur and amine groups, the choice of catalyst is paramount.[4] While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts often offer superior activity and stability.

-

Recommended Catalyst System : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) .

-

Rationale : The dppf ligand is a bulky, electron-rich ferrocenyl phosphine. This combination offers several advantages:

-

Stability : The bidentate nature of the dppf ligand forms a stable chelate with palladium, preventing catalyst decomposition at higher temperatures.

-

Activity : The electron-richness of the phosphine promotes the oxidative addition step, which is crucial for the less reactive bromo-thiophene substrate.[1]

-

Functional Group Tolerance : Dppf-based catalysts are well-documented for their high tolerance to a wide array of functional groups, including amines.[8]

-

The Critical Role of the Base

The base is not merely a pH adjuster; it is an essential activator in the catalytic cycle.[16] Its primary role is to react with the boronic acid to form an anionic boronate species (Ar-B(OH)₃⁻), which is significantly more nucleophilic and readily undergoes transmetalation.[17]

-

Recommended Base : Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

-

Rationale :

-

Efficacy : Inorganic bases like carbonates and phosphates generally provide higher yields in Suzuki couplings compared to organic amines.[16]

-

Solubility : K₂CO₃ is sufficiently soluble in the aqueous phase of a biphasic solvent system to effectively activate the boronic acid.

-

Strength : It is a moderately strong base, effective for activation without promoting significant side reactions, such as hydrolysis of sensitive functional groups. Cs₂CO₃ is a stronger and more soluble base that can sometimes accelerate sluggish reactions, but K₂CO₃ is a more economical and often sufficient starting point.

-

Solvent System Design

The solvent influences catalyst stability, reagent solubility, and reaction rates.[18][19] Biphasic solvent systems are common in Suzuki reactions, as the presence of water can be beneficial.[12]

-

Recommended Solvent System : 1,4-Dioxane and Water (e.g., 4:1 v/v) .

-

Rationale :

-

Solubility : Dioxane is an excellent solvent for a wide range of organic substrates and palladium complexes.

-

Polarity : The polarity of the solvent mixture can influence the active catalytic species and reaction selectivity.[20] A dioxane/water mixture provides a good balance for dissolving both the organic substrate and the inorganic base.

-

Water's Role : Water helps dissolve the inorganic base and facilitates the formation of the active boronate species. It can also assist in stabilizing the palladium catalyst.[21]

-

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents

| Reagent | Stoichiometric Equiv. | Purity | Notes |

| This compound | 1.0 | >95% | The limiting reagent. |

| Arylboronic Acid | 1.2 - 1.5 | >97% | A slight excess ensures complete consumption of the starting material. |

| Pd(dppf)Cl₂ | 0.02 - 0.05 (2-5 mol%) | >98% | Catalyst loading may require optimization. |

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | >99% | Must be finely powdered and anhydrous. |

| 1,4-Dioxane | - | Anhydrous | Solvent. |

| Water | - | Degassed | Use deionized or distilled water. |

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure

-

Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Catalyst Addition : Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

-

Inert Atmosphere : Seal the flask with a septum, and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon gas (repeat this cycle 3 times).

-

Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

-

Degassing : Further degas the reaction mixture by bubbling nitrogen through the solution for 10-15 minutes.

-

Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously. Alternatively, microwave irradiation can be used (e.g., 120 °C for 30-60 minutes), which may significantly reduce reaction times.[11]

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

Work-up :

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic and aqueous layers in a separatory funnel.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification :

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.[22]

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient degassing; Poor quality base or boronic acid. | Use a fresh bottle of catalyst. Ensure the reaction is rigorously degassed. Use a stronger base like Cs₂CO₃ or K₃PO₄. Use a boronic ester (e.g., pinacol ester) which can be more stable.[12] |

| Dehalogenation | Presence of protic impurities; Reaction temperature too high or time too long. | This side reaction replaces the bromide with a hydrogen.[12][22] Ensure all reagents and solvents are anhydrous. Lower the reaction temperature. Monitor carefully and stop the reaction once the starting material is consumed. |

| Homo-coupling | Oxygen in the reaction mixture; Boronic acid degradation. | This forms Ar-Ar and Ar'-Ar' byproducts.[23] Rigorous degassing is crucial. Add the boronic acid in portions or via syringe pump to maintain a low instantaneous concentration. |

| Protodeborylation | Hydrolysis of the boronic acid, especially with heteroaryl boronic acids. | This side reaction replaces the boronic acid group with hydrogen.[12] Consider using a more stable boronic ester (e.g., MIDA or pinacol esters).[5] Using KF as the base can sometimes mitigate this issue.[15] |

| Difficult Purification | Close-running impurities (e.g., homo-coupled products, residual boronic acid). | Perform an aqueous basic wash (e.g., 1M NaOH) during work-up to remove unreacted boronic acid. Re-purify via chromatography with a shallower solvent gradient. If the product is a solid, recrystallization is an effective purification method.[22] |

Conclusion

This application note provides a comprehensive and well-grounded protocol for the Suzuki-Miyaura coupling of this compound. By selecting a robust catalyst system (Pd(dppf)Cl₂), an appropriate base (K₂CO₃), and a suitable biphasic solvent (dioxane/water), researchers can effectively synthesize complex bi-heteroaryl structures. The detailed explanation of the mechanistic rationale and a thorough troubleshooting guide equip scientists with the necessary tools to optimize this transformation for their specific arylboronic acid partners, facilitating advancements in medicinal chemistry and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

C. A. M. R. D. C. Leite et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

-

S. G. Newman et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

-

V. F. C. et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. [Link]

-